6-Fluorobenzo[d]thiazol-4-ol
Description
Benzothiazole (B30560) Core Scaffold: Significance in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. amazonaws.com This is due to its presence in a wide array of pharmacologically active compounds. Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties. derpharmachemica.comderpharmachemica.com
The versatility of the benzothiazole ring system allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. researchgate.net For instance, 2-substituted benzothiazoles have been extensively investigated for their potential as anticancer agents and as imaging agents for diseases like Alzheimer's. nih.gov The structural rigidity and lipophilic nature of the benzothiazole core contribute to its ability to interact with various biological targets.
The Role of Fluorine Substitution in Modulating Biological Activity and Research Trajectories
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can significantly alter a molecule's properties. For example, the substitution of a hydrogen atom with a fluorine atom can:
Increase metabolic stability: The carbon-fluorine bond is very strong, which can block metabolically susceptible sites on a molecule, preventing its breakdown by enzymes in the body and thus prolonging its therapeutic effect.
Enhance binding affinity: Fluorine can participate in favorable interactions with protein targets, leading to more potent biological activity.
Improve membrane permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its target.
Modulate pKa: The acidity or basicity of nearby functional groups can be altered by the electron-withdrawing nature of fluorine, which can affect a compound's solubility and absorption.
The strategic placement of fluorine on a benzothiazole scaffold is therefore a promising avenue of research for developing new therapeutic agents with improved properties. amazonaws.com Studies on various 6-fluorobenzothiazole derivatives have explored their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net
Overview of Research Directions for 6-Fluorobenzo[d]thiazol-4-ol and Related Fluorinated Benzothiazoles
Given the lack of any published research on This compound , there are no established research directions for this specific compound.
For the broader class of fluorinated benzothiazoles, research continues to focus on the synthesis of novel derivatives and the evaluation of their biological activities. Key areas of investigation include:
Anticancer agents: Many studies focus on synthesizing fluorinated benzothiazoles and testing their cytotoxicity against various cancer cell lines. amazonaws.comnih.gov
Antimicrobial agents: The development of new antibiotics is a critical area of research, and fluorinated benzothiazoles have shown promise as antibacterial and antifungal agents. derpharmachemica.comresearchgate.net
Neurodegenerative diseases: The benzothiazole scaffold is a key component of amyloid imaging agents, and fluorinated derivatives are being explored for their potential in diagnosing and treating diseases like Alzheimer's.
Enzyme inhibitors: Fluorinated benzothiazoles are being designed and synthesized to act as inhibitors for specific enzymes that are implicated in various diseases.
Until research is undertaken and published, the potential of This compound within any of these or other research trajectories remains unknown.
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FNOS |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-fluoro-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-5(10)7-6(2-4)11-3-9-7/h1-3,10H |
InChI Key |
AVCRXULQWFNUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=CS2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluorobenzo D Thiazol 4 Ol and Its Analogs
Precursor Synthesis and Functionalization Strategies
The foundation of benzothiazole (B30560) synthesis lies in the preparation of functionalized aniline (B41778) derivatives. These intermediates must contain the necessary atoms and functional groups arranged in the correct positions to facilitate the subsequent ring-closure reaction.
The creation of halogenated anilines is a critical first step. For the target molecule, an aniline precursor containing fluorine is required. A common strategy for synthesizing halogenated anilines involves the direct halogenation of an aniline derivative. However, due to the high reactivity of the aniline ring, this can sometimes lead to a lack of regioselectivity. scispace.com
A more controlled approach involves the use of N,N-dialkylaniline N-oxides, which can be treated with thionyl halides to achieve selective halogenation. scispace.comnih.gov For instance, treatment with thionyl chloride can lead to ortho-chlorination, while thionyl bromide can result in para-bromination. nih.gov Another established method is the Sandmeyer reaction, where an aniline is converted to a diazonium salt, which is then displaced by a halide. A metal-free alternative to the classic Sandmeyer reaction allows for the conversion of anilines to aryl bromides and iodides using halogen abstraction from sources like bromotrichloromethane. nih.gov
In the context of 6-Fluorobenzo[d]thiazol-4-ol, a logical starting precursor would be a 3-fluoro-5-aminophenol or a related isomer. The synthesis of such a compound might start from a commercially available fluoronitrophenol, followed by reduction of the nitro group to an amine. For example, 3-chloro-4-fluoro aniline is a known precursor for the synthesis of 2-amino-6-fluoro-7-chloro benzothiazole. derpharmachemica.comresearchgate.netderpharmachemica.com
Table 1: Selected Methods for Halogenated Aniline Synthesis
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| N,N-dialkylanilines | 1. Oxidation (e.g., m-CPBA) 2. Thionyl chloride/bromide | ortho-Chloro or para-bromo anilines | scispace.comnih.gov |
| Anilines | NaNO₂, BrCCl₃, HOAc | Aryl bromides | nih.gov |
| Substituted Anilines | Potassium thiocyanate (B1210189) (KSCN), Bromine, Acetic Acid | 2-Aminobenzothiazoles (via in-situ thiocyanation and cyclization) | derpharmachemica.comrjpbcs.com |
With the aniline intermediate in hand, the next step is the introduction of a sulfur-containing functional group to prepare for the thiazole (B1198619) ring formation. This is commonly achieved by converting the aniline into a thioanilide or a thiourea (B124793) derivative.
Thiourea derivatives can be synthesized by reacting the aniline with an appropriate isothiocyanate. nih.govbohrium.com For example, substituted 2-aminobenzothiazoles react with phenylisothiocyanate in refluxing ethanol (B145695) to yield N-(benzothiazol-2-yl)-N'-(phenyl)thioureas. mdpi.com Similarly, treating 6-substituted 2-aminobenzothiazoles with alkyl- or aryl-isocyanates can produce urea (B33335) derivatives. nih.gov The reaction of anilines with potassium thiocyanate in the presence of an acid and an oxidizing agent like bromine can also lead to the formation of a 2-aminobenzothiazole (B30445) structure directly. rjpbcs.com
Alternatively, thioanilides (or thiobenzamides) can be prepared, which serve as key precursors for intramolecular cyclization reactions. nih.govrsc.org These are often synthesized by treating an amide with a thionating agent like Lawesson's reagent.
Table 2: Synthesis of Thiourea and Thioanilide Precursors
| Aniline Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate, Ethanol (reflux) | N-(benzothiazol-2-yl)-N'-(phenyl)thioureas | mdpi.com |
| 6-substituted 2-aminobenzothiazoles | Alkyl- or aryl-isocyanate, Dichloromethane, Pyridine | Urea derivatives | nih.gov |
| Substituted anilines | Nitrobenzoyl chloride, Pyridine; then Lawesson's reagent | Thioamide intermediate | rjpbcs.com |
Cyclization and Ring-Closure Reactions for Benzothiazole Formation
The construction of the benzothiazole ring is the core transformation in the synthesis. This is typically achieved through cyclization reactions, which can be broadly categorized as condensation or intramolecular approaches.
One of the most common methods for synthesizing benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid derivative. nih.govekb.eg This reaction forms the five-membered thiazole ring fused to the benzene (B151609) ring. For instance, 2-aminobenzenethiol can be condensed with aromatic aldehydes in refluxing toluene (B28343) to yield 2-substituted benzothiazoles. nih.gov The reaction can also be carried out with orthoesters in the presence of a catalyst like bismuth trifluoroacetate. ekb.eg
To apply this method to the synthesis of this compound, one would require 2-amino-5-fluorobenzene-1,4-diol or a protected version as the key intermediate to be condensed with a suitable one-carbon electrophile like formic acid or its equivalent.
Intramolecular cyclization offers an alternative and powerful route to the benzothiazole core. A prominent example is the cyclization of thioanilides or thiobenzamides. nih.gov This method, often referred to as the Jacobson synthesis, involves the oxidative cyclization of an N-acyl-ortho-aminothiophenol. A more direct approach involves the intramolecular C-S bond formation from substituted thioformanilides, which can be promoted by various catalysts, including copper-based systems. rjpbcs.com Phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN) can also be used to promote the cyclization of thiobenzamides to benzothiazoles under mild conditions. nih.gov
Introduction and Modification of the Fluoro and Hydroxyl Groups
The placement of the fluoro and hydroxyl groups at the 6- and 4-positions, respectively, is a defining feature of the target molecule. The synthetic strategy can either carry these functional groups through the entire sequence from the start or introduce them at a later stage.
Typically, it is more efficient to begin with a precursor that already contains the required substituents on the aniline ring. For this compound, a starting material like 3-fluoro-5-nitrophenol (B1296212) would be ideal. The nitro group can be reduced to an amine, and this aminofluorophenol can then be carried through the thiolation and cyclization steps. The hydroxyl group is often protected (e.g., as a methyl ether) during the synthesis and deprotected in the final step.
Late-stage functionalization is also possible but can be more challenging. For instance, nucleophilic aromatic substitution (SNAr) could potentially be used to introduce a hydroxyl group if a suitable leaving group is present at the 4-position of the benzothiazole ring. Similarly, electrophilic fluorination could be attempted on a pre-formed benzothiazole-4-ol, though regioselectivity might be an issue. The synthesis of various 6-fluoro benzothiazole derivatives has been reported, often starting from 3-chloro-4-fluoro aniline, indicating the feasibility of using pre-functionalized anilines. derpharmachemica.comresearchgate.netderpharmachemica.com
Regioselective Fluorination Techniques
The introduction of a fluorine atom at a specific position on the benzothiazole core is a critical step in the synthesis of compounds like this compound. The most common and direct strategy for achieving regioselective fluorination at the 6-position involves the use of pre-fluorinated starting materials.
This approach typically begins with a commercially available or synthesized aniline derivative where the fluorine atom is already in the desired position. For instance, the synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole starts from 3-chloro-4-fluoro aniline. researchgate.netderpharmachemica.com This aniline is reacted with potassium thiocyanate in the presence of bromine and glacial acetic acid. The bromine facilitates an electrophilic cyclization to form the thiazole ring, yielding the 6-fluoro benzothiazole core. researchgate.netderpharmachemica.com This method ensures that the fluorine atom is precisely placed at the C-6 position of the resulting benzothiazole skeleton.
While direct fluorination of a pre-formed benzothiazole ring is possible, it often leads to a mixture of isomers and is less controlled. Therefore, the synthetic strategy relying on fluorinated precursors is overwhelmingly preferred for its high regioselectivity.
Table 1: Example of Regioselective Synthesis using a Fluorinated Precursor Data synthesized from multiple sources describing the Hugershoff reaction.
| Starting Material | Reagents | Product | Key Feature | Reference(s) |
| 4-Fluoroaniline derivative | Potassium Thiocyanate (KSCN), Bromine (Br₂) | 6-Fluorobenzothiazole derivative | Fluorine position is predetermined by the starting aniline. | researchgate.netderpharmachemica.com |
Hydroxylation and Protection-Deprotection Strategies
Introducing a hydroxyl group at the C-4 position of the benzothiazole ring requires careful strategic planning, often involving hydroxylation reactions and the use of protecting groups to prevent unwanted side reactions.
Direct hydroxylation of the benzothiazole ring can be challenging. One potential route involves the oxidation of benzothiazole by hydroxyl radicals (OH), which can produce various hydroxybenzothiazole products, including isomers with the hydroxyl group at the 4, 5, 6, or 7 positions. nih.gov However, controlling the regioselectivity of such a reaction is difficult.
A more controlled approach involves building the ring from a precursor that already contains a hydroxyl group or a precursor that can be easily converted to one. For example, a 2-amino-3-hydroxythiophenol derivative could be a key intermediate. During the synthesis, the hydroxyl group, being a reactive nucleophile and a site for oxidation, typically requires protection. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers.
The protection-deprotection strategy would proceed as follows:
Protection: The hydroxyl group on the aniline or thiophenol precursor is converted into a less reactive ether (e.g., a methoxy (B1213986) group).
Ring Formation: The benzothiazole ring is constructed using standard methods, such as condensation with a carboxylic acid derivative or an aldehyde.
Deprotection: The protecting group is removed to reveal the free hydroxyl group. For example, a methyl ether can be cleaved using strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃).
This multi-step process ensures that other synthetic transformations can be carried out without affecting the hydroxyl functionality, which is only revealed at a late stage of the synthesis.
Advanced Synthetic Techniques and Methodologies
Modern synthetic chemistry has introduced several advanced techniques that enhance the efficiency, speed, and environmental friendliness of benzothiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. tandfonline.com The synthesis of benzothiazoles is particularly amenable to this technology. The classical condensation of 2-aminothiophenol with aldehydes or carboxylic acids, which can require several hours of conventional heating, can often be completed in a matter of minutes under microwave conditions. semanticscholar.orgscielo.br
This rapid, catalyst-free method can be performed using green solvents like glycerol (B35011) or ethanol, making the process more environmentally benign. scielo.brresearchgate.net The main advantages of microwave-assisted synthesis include a dramatic reduction in reaction time, increased product yields, and cleaner reaction profiles with fewer byproducts. tandfonline.comscielo.br
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |
| 2-Aminothiophenol + Benzaldehyde | 4 - 6 hours | 1 - 2 minutes | ~12-20% increase | semanticscholar.orgscielo.br |
| 2-Aminothiophenol + Aldehydes (in Glycerol) | Not reported | 2 - 5 minutes | Good to excellent yields | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. mdpi.com This approach offers significant advantages, including reduced synthesis time, lower costs, less waste generation, and simplified purification procedures. mdpi.com
Several one-pot methods for synthesizing benzothiazole derivatives have been developed. For example, 2-substituted benzothiazoles can be prepared in a one-pot, three-component reaction involving 2-iodoaniline, an aromatic aldehyde, and thiourea in the presence of a copper catalyst. nanomaterchem.com Another approach involves the reaction of 2-aminobenzothiazole, an aldehyde, and an isonitrile. mdpi.com These MCRs allow for the rapid assembly of complex benzothiazole structures from simple and readily available starting materials.
Parallel Synthesis and High-Throughput Approaches
Parallel synthesis is a technique used to create large libraries of related compounds simultaneously, which is particularly useful in drug discovery for screening biological activity. This high-throughput approach has been successfully applied to the synthesis of benzothiazole libraries. nih.govorganic-chemistry.org
A general method involves the copper-catalyzed intramolecular cyclization of ortho-halobenzanilides or their thioamide analogs. nih.govacs.org By using a variety of substituted ortho-haloanilines and acid chlorides (or their thio-analogs), a diverse library of benzothiazoles with different substitution patterns can be generated in a parallel format. acs.org The reactions are typically run in multi-well plates, and the products are purified using automated techniques. This methodology is highly amenable to automation and allows for the rapid exploration of the chemical space around the benzothiazole scaffold. nih.govacs.org The optimal conditions for this cyclization often involve a catalyst system of copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089). nih.govorganic-chemistry.org
Table 3: Key Features of Parallel Synthesis of Benzothiazoles
| Technique | Key Reaction | Starting Materials | Advantage | Reference(s) |
| Parallel Synthesis | Ligand-accelerated copper-catalyzed cyclization | ortho-Halothiobenzanilides | Rapid generation of a large library of diverse analogs. | nih.govorganic-chemistry.orgacs.org |
Flow and Photochemistry Applications
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. mtak.huuc.pt In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This setup allows for precise control over parameters like temperature, pressure, and reaction time. The synthesis of heterocyclic compounds, including benzothiazoles, has been successfully adapted to flow processes. mtak.hu This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions and can be integrated into multi-step sequences without the need to isolate intermediates. mtak.huresearchgate.net
Photochemistry: Photochemical reactions, which use light to initiate chemical transformations, provide unique pathways for the synthesis of benzothiazoles under mild conditions. Visible-light photoredox catalysis has emerged as a powerful tool for forming the benzothiazole ring. For instance, the intramolecular cyclization of thiobenzanilides to form 2-substituted benzothiazoles can be achieved using a photocatalyst like Ru(bpy)₃(PF₆)₂ under visible light irradiation. Other methods utilize photosensitizers such as riboflavin (B1680620) or proceed even without a dedicated photocatalyst. nih.gov These light-driven methods are often highly efficient, tolerate a wide range of functional groups, and represent an environmentally friendly alternative to traditional synthetic routes that may require harsh reagents or high temperatures. nih.govorganic-chemistry.org
Structural Elucidation and Characterization of 6 Fluorobenzo D Thiazol 4 Ol and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 6-Fluorobenzo[d]thiazol-4-ol.
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and the electronic environment of the fluorine atom. Spectra are typically recorded in a solvent like DMSO-d₆, which is suitable for polar, phenolic compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show four distinct signals. The phenolic proton (4-OH) often appears as a broad singlet with a chemical shift that is dependent on concentration and temperature. The proton at the C2 position of the thiazole (B1198619) ring is highly deshielded by the adjacent sulfur and nitrogen atoms, resulting in a downfield singlet. The two aromatic protons on the benzene (B151609) ring, H-5 and H-7, couple with each other (ortho-coupling) and with the fluorine atom at C-6, resulting in complex splitting patterns, typically doublet of doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the nine unique carbon atoms in the molecule. The carbon atoms directly bonded to electronegative atoms (O, N, S, F) are significantly affected. The C-F bond results in characteristic splitting (¹JCF, ²JCF, etc.), with the C-6 signal appearing as a doublet with a large coupling constant. The phenolic carbon (C-4) is shifted downfield due to the hydroxyl group. The thiazole carbon (C-2) is also found at a low field.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. Since there is only one fluorine environment in the molecule, a single signal is expected. This signal is split into a doublet of doublets due to coupling with the two neighboring aromatic protons, H-5 and H-7.
| Technique | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H NMR | H-2 | 8.90 - 9.10 | s (singlet) | - |
| H-5 | 7.10 - 7.25 | dd (doublet of doublets) | JH,F ≈ 9.5-10.5, JH,H ≈ 1.5-2.5 | |
| H-7 | 6.95 - 7.10 | dd (doublet of doublets) | JH,H ≈ 8.5-9.5, JH,F ≈ 2.0-3.0 | |
| 4-OH | 10.50 - 11.50 | br s (broad singlet) | - | |
| ¹³C NMR | C-2 | 155.0 - 157.0 | s | - |
| C-4 | 148.0 - 150.0 | d (JC,F ≈ 2.0-3.0) | Small meta C-F coupling | |
| C-5 | 110.0 - 112.0 | d (JC,F ≈ 22-25) | Large ortho C-F coupling | |
| C-6 | 159.0 - 162.0 | d (JC,F ≈ 240-250) | Direct C-F coupling | |
| C-7 | 105.0 - 107.0 | d (JC,F ≈ 8-10) | Small meta C-F coupling | |
| C-3a | 128.0 - 130.0 | s | - | |
| C-7a | 142.0 - 144.0 | s | - | |
| C-8 (Hypothetical) | - | - | - | |
| C-9 (Hypothetical) | - | - | - | |
| ¹⁹F NMR | F-6 | -110.0 to -115.0 | dd (doublet of doublets) | JF,H-5 ≈ 9.5-10.5, JF,H-7 ≈ 2.0-3.0 |
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound, typically obtained from a KBr pellet or as a thin film, shows characteristic absorption bands confirming its key structural features.
O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the phenolic hydroxyl group, which is involved in intermolecular hydrogen bonding.
Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹.
C=N and C=C Stretches: The thiazole C=N and aromatic C=C ring stretching vibrations produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
C-F Stretch: A very strong and sharp absorption band, characteristic of the C-F bond, is expected in the 1150-1250 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration appears as a strong band around 1200-1300 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region provide information about the substitution pattern on the benzene ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 (broad) | O-H Stretch | Phenolic -OH |
| 3050 - 3150 | C-H Stretch | Aromatic C-H |
| 1610 - 1640 | C=N Stretch | Thiazole Ring |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1150 - 1250 (strong, sharp) | C-F Stretch | Aryl-Fluoride |
| 1200 - 1300 | C-O Stretch | Phenolic C-O |
| 800 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |
Mass spectrometry provides the molecular weight and elemental formula of the compound. Due to the polarity and low volatility of this compound, Electrospray Ionization (ESI) is the preferred method.
ESI-MS: In positive ion mode, the spectrum will show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed due to the acidic phenolic proton.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₄FNOS). The measured mass is compared to the theoretical mass, with a deviation of less than 5 ppm considered confirmation.
GC-MS: Gas Chromatography-Mass Spectrometry is generally not suitable for this compound in its native form due to its high boiling point and polarity. Analysis via GC-MS would require prior derivatization, for instance, by silylating the hydroxyl group.
| Ion | Theoretical Exact Mass (m/z) | Observed Mass (Hypothetical HRMS) | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | 170.00564 | 170.0055 | ESI (+) |
| [M-H]⁻ | 168.99000 | 168.9899 | ESI (-) |
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show multiple absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The fused aromatic system results in significant absorption in the UV region (200-400 nm). The position of these maxima is sensitive to the pH of the solution; in a basic medium, deprotonation of the phenolic hydroxyl group to form the phenoxide ion extends the conjugation, leading to a bathochromic (red) shift of the absorption bands.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By obtaining suitable crystals of this compound, this technique can provide:
Unambiguous Connectivity: Absolute confirmation of the atomic connections and the substitution pattern on the benzothiazole (B30560) core.
Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsion angles. This would confirm the planarity of the fused ring system.
Intermolecular Interactions: Detailed information on the crystal packing, including the identification of hydrogen bonding networks involving the phenolic -OH group (as a donor) and the thiazole nitrogen or fluorine atoms (as potential acceptors).
A successful crystallographic analysis would yield a comprehensive set of data confirming the proposed structure beyond any doubt.
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₄FNOS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 13.1 Å, β = 98.5° |
| Volume | 680 ų |
| Z (Molecules per unit cell) | 4 |
| Key Finding | Confirms planar benzothiazole core and intermolecular H-bonding via the 4-OH group. |
Elemental Analysis and Purity Assessment
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimentally determined values must align closely (typically within ±0.4%) with the theoretically calculated values for the molecular formula C₇H₄FNOS, thereby confirming the empirical formula and serving as a measure of purity.
Purity is further assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single, sharp peak under various mobile phase conditions. The area of this peak is typically >98% or >99% by UV detection, confirming the absence of significant impurities.
| Element | Calculated (%) | Found (Hypothetical, %) |
|---|---|---|
| Carbon (C) | 49.69 | 49.75 |
| Hydrogen (H) | 2.38 | 2.41 |
| Nitrogen (N) | 8.28 | 8.25 |
Structure Activity Relationship Sar Studies of 6 Fluorobenzo D Thiazol 4 Ol Derivatives
Positional and Substituent Effects of Fluorine on Biological Activity
The position of the fluorine atom on the benzothiazole (B30560) ring is a critical determinant of biological activity. Due to its small size and high electronegativity, fluorine can significantly alter a molecule's properties, including its ability to bind to enzyme receptors and its metabolic stability. nih.gov
Studies on various fluorinated benzothiazole analogues have demonstrated that the placement of the fluorine atom has a substantial impact on their therapeutic potential. For instance, research indicates that a fluorine atom at position-6 of the benzothiazole ring can enhance the cytotoxicity of the compound against specific cancer cell lines. nih.gov One study found that a 6-fluoro-substituted benzothiazole exhibited high potency against the leukemia THP-1 cancer cell line, with its activity being greater than the reference compound mitomycin-C. nih.gov In contrast, moving the fluorine to other positions can result in varied effects. For example, in one series of antidepressant candidates, the 3-fluoro isomer showed the highest activity, while the 4-fluoro isomer had intermediate efficacy.
Furthermore, fluorination can play a role in blocking metabolic pathways that lead to the inactivation of a drug. The hydroxylation of the benzothiazole ring system is a common metabolic inactivation route, but this can be prevented by substituting fluorine at key positions, such as C-5 or C-7. nih.govscience.gov The introduction of a difluoro-substituent in the benzoyl part of certain benzothiazole derivatives has also been shown to significantly increase inhibitory activity against specific enzymes. nih.gov
Table 1: Effect of Fluorine Position on Biological Activity of Benzothiazole Analogs
| Compound Series | Fluorine Position | Observed Biological Effect |
| N-alkylbromo-benzothiazoles | 6-F | Improved cytotoxicity against leukemia THP-1 cancer cell line. nih.gov |
| Aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugates | 4-F | Potent and selective anticancer activity. nih.gov |
| 2-(4-Aminophenyl)benzothiazoles | 5-F or 7-F | Blocks metabolic inactivation via hydroxylation. nih.govscience.gov |
| Antidepressant candidates | 3-F | Highest activity among fluorinated derivatives. |
| Antidepressant candidates | 4-F | Intermediate efficacy. |
Exploration of Substitutions on the Benzothiazole Ring System
Beyond the strategic placement of fluorine, the introduction of other chemical groups onto the benzothiazole ring system offers another avenue for modulating biological activity. The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target.
Research has shown that electron-withdrawing groups, in addition to fluorine, can enhance the desired properties of benzothiazole derivatives. A study revealed a notable increase in bioactivity when a chlorine atom was placed at the 6th position of the benzothiazole ring, compared to a fluorine atom at the 5th position. nih.gov Substitution at the 6-position with electron-withdrawing groups such as chlorine (Cl), fluorine (F), or bromine (Br) has also been found to significantly increase urinary excretion, which is a key pharmacokinetic parameter. psu.edu
In the context of anticancer agents based on the 2-(4-aminophenyl)benzothiazole structure, substitutions on the appended phenyl ring are also critical. Introducing a methyl group or halogen atoms like chlorine at the 3'-position of the phenyl ring led to enhanced activity against various cancer cell lines. nih.gov These findings underscore the importance of exploring a wide range of substituents across the entire molecular scaffold to fine-tune its biological profile.
Table 2: Influence of Various Substituents on Benzothiazole Activity
| Base Scaffold | Position of Substitution | Substituent | Impact on Bioactivity |
| Benzothiazole | Position 6 | Chlorine (Cl) | Notable increase in bioactivity compared to 5-F. nih.gov |
| Benzothiazole | Position 6 | Electron-withdrawing groups (Cl, F, Br) | Significantly increases urinary excretion. psu.edu |
| 2-(4-aminophenyl)benzothiazole | 3'-position of phenyl ring | Methyl (CH₃) or Chlorine (Cl) | Enhanced anticancer activity. nih.gov |
| Benzothiazole | Position 6 | Nitro (NO₂) | Captured attention for further study in anti-inflammatory/anticancer agents. nih.gov |
Influence of Heterocyclic Hybridization on Potency and Selectivity
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. ekb.eg Hybridizing the 6-fluorobenzothiazole core with other heterocyclic systems can lead to novel compounds with enhanced potency, improved selectivity, or even a dual mode of action. ekb.eg
The fusion of a 6-fluorobenzo[d]thiazol-2-amine moiety with a benzimidazole (B57391) ring at its 2nd position was also found to significantly boost the antimicrobial effectiveness of the resulting benzimidazole derivatives. rjptonline.org This highlights the versatility of the benzothiazole scaffold as a building block for creating complex molecules with tailored biological functions. nih.gov
Table 3: Examples of Biologically Active Benzothiazole Hybrids
| Benzothiazole Derivative | Hybridized Heterocycle | Resulting Hybrid Scaffold | Observed Biological Activity |
| Aminobenzothiazole | Pyrazolo[1,5-a]pyrimidine | Aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugate | Potent and selective anticancer activity. nih.gov |
| 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) | Thiazolidin-4-one | Thiazolidinone-benzothiazole hybrid | Anthelmintic activity. derpharmachemica.com |
| 6-Fluorobenzo[d]thiazol-2-amine | Benzimidazole | 2-(6-Fluorobenzo[d]thiazol-2-yl)benzimidazole | Enhanced antimicrobial efficacy. rjptonline.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. mdpi.com
For benzothiazole derivatives and related heterocyclic systems, QSAR studies have identified several key molecular descriptors that govern their activity. nih.gov A QSAR study on thiazolidine-4-one derivatives, for instance, developed a robust model indicating that properties such as high polarizability, electronegativity, and the presence of halogen atoms are positively correlated with antitubercular activity. nih.govresearchgate.net Conversely, certain spatial or steric factors may negatively impact activity. nih.gov
These models are typically developed using multiple linear regression (MLR) or other statistical methods to create an equation that can predict the biological activity (e.g., IC₅₀ values) based on calculated physicochemical properties of the molecules. mdpi.comanalis.com.my A successful QSAR model is characterized by high correlation coefficients (r²) and strong predictive power, validated through internal and external test sets of compounds. mdpi.com For derivatives of 6-Fluorobenzo[d]thiazol-4-ol, such models could guide the rational design of new analogues with optimized potency by predicting the effects of various structural modifications before they are synthesized. nih.gov The insights gained from QSAR can help prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects. nih.gov
Molecular Mechanisms and Biological Target Identification of 6 Fluorobenzo D Thiazol 4 Ol Derivatives Preclinical Studies
Enzyme Inhibition Profiling
The structural framework of 6-fluorobenzo[d]thiazole (B53051) has proven to be a valuable template for designing potent enzyme inhibitors, targeting enzymes implicated in neurodegenerative diseases and cancer.
A significant area of investigation for 6-fluorobenzo[d]thiazole derivatives has been their potential as inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comfrontiersin.org
Novel series of carbamates based on the 2-substituted 6-fluorobenzo[d]thiazole structure have been synthesized and evaluated for their inhibitory effects on both AChE and BChE. nih.gov Similarly, imidazolidine-2,4,5-trione derivatives incorporating the 6-fluorobenzo[d]thiazole moiety have shown promise. researchgate.net One such compound, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione, was identified as a highly potent BChE inhibitor with an IC50 value of 1.66 μmol/L, surpassing the activity of standard drugs like rivastigmine. researchgate.net
Another series, (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides, which includes a 6-fluoro substituted derivative, also demonstrated inhibitory activity against cholinesterases. mdpi.com Generally, many benzothiazole (B30560) derivatives exhibit a preference for inhibiting BChE over AChE. mdpi.com Structure-activity relationship studies have highlighted that the lipophilicity and the nature of substituents on the benzothiazole ring are critical determinants of inhibitory potency. nih.govresearchgate.net
| Compound Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted-6-fluorobenzo[d]thiazole Carbamates | AChE, BChE | Demonstrated inhibitory activity; potency influenced by lipophilicity and substituents. | nih.gov |
| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | BChE | High inhibitory activity with an IC50 of 1.66 μmol/L, more potent than rivastigmine. | researchgate.net |
| (R)–N–(6–fluorobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide | ChE | Evaluated for inhibitory potency against cholinesterases. | mdpi.com |
The benzothiazole scaffold has been utilized to develop inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Research has focused on designing inhibitors that can target kinases in the RAS-RAF-MEK-ERK pathway, a critical pathway hyperactivated in many human cancers. nih.gov
Based on a thiazolo[5,4-b]pyridine (B1319707) class of RAF/VEGFR2 inhibitors, novel 1,3-benzothiazole derivatives were designed to achieve pan-RAF kinase inhibition with improved selectivity. nih.gov This effort led to the development of TAK-632, a C-7-substituted 1,3-benzothiazole derivative. nih.gov Structural studies revealed that the 7-cyano group of TAK-632 fits into a specific pocket of the BRAF kinase, while another part of the molecule occupies a hydrophobic back pocket. This specific binding conformation enhances both the potency against RAF kinases and the selectivity against other kinases like VEGFR2. nih.gov TAK-632 demonstrated significant cellular activity in cancer cell lines with BRAF or NRAS mutations. nih.gov
| Compound | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| TAK-632 (C-7-substituted 1,3-benzothiazole derivative) | pan-RAF Kinase (e.g., BRAF) | Potent pan-RAF inhibitor with enhanced selectivity over VEGFR2. Shows activity in BRAF/NRAS mutated cancer cells. | nih.gov |
Sn-1-diacylglycerol lipase (B570770) alpha (DAGLα) is the primary enzyme responsible for producing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. nih.govuniversiteitleiden.nlnih.gov Inhibitors of DAGLα are valuable tools for studying the physiological roles of 2-AG and may serve as leads for therapies targeting conditions like neuroinflammation and metabolic disorders. nih.govuniversiteitleiden.nl
While direct studies on 6-fluorobenzo[d]thiazol-4-ol derivatives are not extensively reported, research into related heterocyclic structures provides insight. A comprehensive structure-activity relationship study of α-ketoheterocycles identified them as a potent class of DAGLα inhibitors. nih.govuniversiteitleiden.nl These findings indicate that the active site of DAGLα is highly sensitive to the type of heterocyclic scaffold used. nih.govuniversiteitleiden.nl Another class of compounds, glycine (B1666218) sulfonamides, was identified through high-throughput screening as novel DAGLα inhibitors. nih.gov Further studies led to the identification of LEI-106, a potent dual inhibitor of DAGLα and α/β-hydrolase domain 6 (ABHD6), another enzyme involved in endocannabinoid metabolism. nih.govcaymanchem.com LEI-106 demonstrated an IC50 value of 18 nM for DAGL-α. medchemexpress.com These studies underscore the potential for designing potent DAGLα inhibitors based on heterocyclic scaffolds.
| Inhibitor Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| α-Ketoheterocycles | DAGLα | Potent and selective inhibitors; activity is highly sensitive to the heterocyclic scaffold. | nih.govuniversiteitleiden.nl |
| Glycine Sulfonamides (e.g., LEI-106) | DAGLα, ABHD6 | LEI-106 is a potent dual inhibitor with an IC50 of 18 nM for DAGL-α. | nih.govcaymanchem.commedchemexpress.com |
DNA Binding and Nuclease Activity Studies (for metal complexes of derivatives)
Transition metal complexes of ligands derived from 6-fluorobenzothiazole have been synthesized and investigated as potential chemotherapeutic agents due to their ability to interact with and cleave DNA. scispace.com These complexes are designed to bind to DNA, typically through intercalation, and in some cases, induce DNA cleavage, leading to cell death. scispace.combiointerfaceresearch.com
Researchers have synthesized cobalt (III) and copper (II) complexes using a bidentate imine ligand derived from 6-fluorobenzothiazole, namely 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-4-chlorophenol. scispace.com Spectroscopic and viscosity studies confirmed that these complexes bind to calf thymus DNA (CT-DNA), with quantitative analysis revealing a higher binding affinity for complexes that also included a 1,10-phenanthroline (B135089) ligand. scispace.com Gel electrophoresis assays demonstrated that these metal complexes can cleave pBR322 plasmid DNA, indicating nuclease activity. scispace.combiointerfaceresearch.com Similarly, Co(III) and Ni(II) complexes with a Schiff base ligand, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-fluorophenol, also showed promising DNA binding and cleavage properties. nanobioletters.com The mode of interaction is often suggested to be groove binding or intercalation. nanobioletters.com
| Complex | Ligand | Activity | Reference |
|---|---|---|---|
| [CuII(L1)2], [CoIII(L1)2] | L1 = 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-4-chlorophenol | Binds to CT-DNA; exhibits nuclease activity against pBR322 DNA. | scispace.com |
| [CuII(L1)(Phen)], [CoIII(L1)(Phen)] | L1 (as above) and 1,10-phenanthroline (Phen) | Shows higher DNA binding affinity compared to complexes without phenanthroline. | scispace.com |
| [Co(BTF)PhCl]Cl, [Ni(BTF)Ph]Cl | BTF = 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-fluorophenol | Demonstrated promising DNA binding propensity (groove intercalation) and DNA cleavage activity. | nanobioletters.com |
Cellular Pathway Modulation
Derivatives of benzothiazole have shown significant antiproliferative activity against a variety of human cancer cell lines, making them attractive candidates for anticancer drug development. nih.govscience.gov The substitution pattern on the benzothiazole ring is crucial for this cytotoxic activity.
A study on novel benzothiazole derivatives identified 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) as a potent inhibitor of cell proliferation in human epidermoid carcinoma (A431), and non-small cell lung cancer (A549, H1299) cell lines. nih.gov Mechanistic studies revealed that compound B7 induces apoptosis and causes cell cycle arrest. Furthermore, it was found to inhibit both the AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation. nih.gov Other derivatives, such as those based on 2-(4-aminophenyl) benzothiazole, have also demonstrated potent and selective growth inhibition against human breast, colon, and ovarian tumour cells in the nanomolar range. science.gov The synthesis of compounds like N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amine (B2) further highlights the ongoing exploration of this scaffold for developing new anticancer agents. frontiersin.org
| Compound | Affected Cancer Cell Lines | Mechanism/Effect | Reference |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (epidermoid carcinoma), A549, H1299 (non-small cell lung cancer) | Inhibits proliferation, induces apoptosis, causes cell cycle arrest, inhibits AKT and ERK pathways. | nih.gov |
| 2-(4-aminophenyl) benzothiazole analogues | Breast, colon, ovarian, renal tumour cell lines | Potent growth inhibition in nanomolar concentrations. | science.gov |
| N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amine (B2) | General anticancer screening | Synthesized as part of a library to discover new anticancer agents. | frontiersin.org |
Apoptosis Induction
Derivatives of benzothiazole have been identified as inducers of apoptosis, or programmed cell death, a critical mechanism in cancer therapy. frontiersin.org Studies show that these compounds can trigger apoptosis through the mitochondria-mediated intrinsic pathway. frontiersin.org For instance, one benzothiazole derivative was found to significantly decrease the mitochondrial membrane potential (ΔΨm), a key event in the initiation of mitochondrial apoptosis. frontiersin.org This process involves altering the balance of key mitochondrial proteins. rsc.org Specifically, treatment with these derivatives can lead to changes in the expression of the Bcl-2 family of proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com This shift in balance ultimately accelerates the expression and activation of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis. rsc.orgmdpi.com Some derivatives have also been shown to increase the levels of the tumor suppressor protein p53, which plays a crucial role in regulating apoptosis. rsc.org In certain prostate cancer cell lines, metal complexes incorporating a 2-(6-fluorobenzo[d]thiazol-2-yl)phenol ligand demonstrated the ability to trigger DNA damage, leading to dose-dependent cell apoptosis. researchgate.net
Cell Cycle Analysis
Investigations into the effects of this compound derivatives on the cell cycle have revealed their ability to halt cancer cell proliferation. Flow cytometry analysis shows that these compounds can cause cell cycle arrest, preventing cells from dividing and growing. nih.gov Specifically, isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been observed to induce G2/M phase arrest in the Colo205 colon cancer cell line. rsc.org Similarly, metal complexes of 2-(6-fluorobenzo[d]thiazol-2-yl)phenol were found to cause cell cycle arrest in the S and G2 phases in HePG2 cells. researchgate.net
Cell Migration Inhibition
The ability of cancer cells to migrate is fundamental to metastasis. Preclinical studies using scratch wound healing assays have demonstrated that benzothiazole derivatives can inhibit the migration of cancer cells. nih.gov For example, certain triazole derivatives have been shown to block the migration of BT549 and MDA-MB-231 breast cancer cells. researchgate.net Another novel benzothiazole derivative, referred to as BTD, was effective in suppressing the metastasis of colorectal tumor cells. frontiersin.org
Modulation of Inflammatory Factors (e.g., IL-6, TNF-α)
Chronic inflammation is closely linked to cancer development, and some benzothiazole derivatives have shown anti-inflammatory properties. nih.gov These compounds can significantly reduce the levels of pro-inflammatory cytokines. Enzyme-linked immunosorbent assays (ELISA) have been used to show that derivatives can lower the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in mouse monocyte macrophages. nih.gov The mechanism for this may involve the inhibition of key signaling pathways, such as the p38α MAP kinase pathway, which is crucial for the production of TNF-α and IL-1β. researchgate.net
Effects on Protein Expression Levels (e.g., Western Blot Analysis)
Western Blot analysis is a fundamental technique used to detect and quantify changes in specific protein expression levels within cells, providing insight into the mechanisms of drug action. thermofisher.comnih.gov This multi-step process involves separating proteins by size, transferring them to a membrane, and then using specific antibodies to detect the target protein. nih.govazurebiosystems.com In the context of this compound derivatives, Western Blotting has been instrumental in confirming their effects on cellular pathways. For example, studies have used this technique to show that treatment of MDA-MB-231 breast cancer cells with a novel derivative resulted in the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as cleaved forms of caspase-9 and caspase-3. mdpi.com This method also confirmed that the derivatives could down-regulate the expression of the GLS1 protein. mdpi.com Furthermore, Western Blotting has been used to demonstrate the nuclear translocation of proteins and changes in their phosphorylation status following treatment, providing a detailed picture of the compound's impact on cell signaling. thno.org
Table 1: Summary of Preclinical Molecular Mechanism Findings for Benzothiazole Derivatives
| Mechanism | Key Findings | Affected Proteins/Factors | Cell Lines Studied | Source |
|---|---|---|---|---|
| Apoptosis Induction | Induces apoptosis via the intrinsic mitochondrial pathway. | Bcl-2, Bax, Caspase-3, Caspase-9, p53 | Colo205, PC3, HePG2, MDA-MB-231 | frontiersin.orgrsc.orgmdpi.comresearchgate.net |
| Cell Cycle Arrest | Causes arrest at G2/M and S phases. | - | Colo205, HePG2 | rsc.orgresearchgate.net |
| Cell Migration Inhibition | Suppresses cancer cell migration and metastasis. | - | A431, A549, BT549, HCT116 | frontiersin.orgnih.govresearchgate.net |
| Modulation of Inflammatory Factors | Reduces expression of pro-inflammatory cytokines. | IL-6, TNF-α, IL-1β | RAW264.7 | nih.govresearchgate.net |
| Protein Expression Changes | Alters levels of proteins involved in apoptosis and cell signaling. | Bcl-2, Bax, Caspases, GLS1 | MDA-MB-231 | mdpi.com |
Antimicrobial Activity Studies
In addition to their anticancer potential, derivatives of this compound have been evaluated for their ability to combat microbial infections, showing activity against a range of bacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of benzothiazole have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. unam.mxbiointerfaceresearch.comscielo.br The efficacy of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. mdpi.com
Studies have shown that various synthesized derivatives are active against common pathogens. For example, thiazolin-4-one derivatives displayed moderate to good inhibitory activity against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. nih.gov Certain compounds in this class expressed better MIC values than the antibiotic moxifloxacin (B1663623) against S. aureus. nih.gov Similarly, other research has highlighted benzothiazole derivatives with potent activity against Bacillus subtilis (Gram-positive) and Klebsiella pneumoniae (Gram-negative). researchgate.net The substitution pattern on the benzothiazole ring system plays a crucial role in the antibacterial potency. For instance, fluorobenzoylthiosemicarbazides with trifluoromethyl substitutions were found to be active against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values ranging from 7.82 to 31.25 μg/mL. mdpi.com
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives
| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Observed Activity | Source |
|---|---|---|---|---|
| Thiazolin-4-ones | Staphylococcus aureus | Escherichia coli | Moderate to good inhibition; some derivatives had better MICs than moxifloxacin against S. aureus. | nih.gov |
| Fluorobenzoylthiosemicarbazides | S. aureus (including MRSA), Bacillus subtilis, Micrococcus luteus | Not specified | Active with MICs from 7.82 to 31.25 µg/mL against Gram-positive strains. | mdpi.com |
| Benzothiazole substituted 1,3,4-thiadiazole | Bacillus subtilis, Staphylococcus aureus | Klebsiella pneumoniae, Escherichia coli | Evaluated for antibacterial activity. | researchgate.net |
| Thiazole-Thiazolidinone Hybrids | Staphylococcus aureus | Escherichia coli, Klebsiella pneumoniae | Compound 4c was most active against E. coli (MIC <31.25 µg/ml); Compound 4b active against K. pneumoniae (MIC: 62.5 µg/ml). | scielo.br |
| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole derivatives | Staphylococcus aureus, Streptococcus pyogenes | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumonia | Excellent antibacterial activity reported for certain pyrimidine (B1678525) analogs. | unam.mxresearchgate.net |
Antifungal Efficacy
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Benzothiazole derivatives, particularly those incorporating a fluorine atom, have demonstrated promising antifungal activities in preclinical studies. The fluorine atom can enhance biological activity due to its high electronegativity and ability to increase lipid solubility, facilitating passage through fungal cell membranes. psu.edu
In vitro studies have evaluated various 6-fluorobenzothiazole derivatives against a spectrum of fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. psu.edufigshare.com For instance, a series of novel 3-thio-1,2,4-triazole-oxadiazole hybrids featuring a 6-fluorobenzothiazole moiety demonstrated notable antifungal activity. researchgate.net One such compound exhibited efficacy equal to the standard drug ketoconazole (B1673606) against C. albicans. researchgate.net Another derivative from the same series showed activity comparable to ketoconazole against Candida glabrata, indicating the potential of this scaffold in combating different species of Candida. researchgate.net
Research into other benzothiazole derivatives has also provided insights into their antifungal potential. The antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) was studied against 26 strains of the genus Candida. nih.gov The results showed that 17 of these strains had an IC₅₀ value of ≤ 40 µmol/mL. nih.gov While not a direct derivative of this compound, these findings underscore the inherent antifungal properties of the benzothiazole core structure.
The data below summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) of select benzothiazole derivatives against various fungal strains.
| Compound Type | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-thio-1,2,4 triazole-oxadiazole hybrid with 6-fluorobenzothiazole moiety | Candida albicans | Activity | Equal to Ketoconazole | researchgate.net |
| 3-thio-1,2,4 triazole-oxadiazole hybrid with 6-fluorobenzothiazole moiety | Candida glabrata | Activity | Equal to Ketoconazole | researchgate.net |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (17 strains) | IC₅₀ | ≤ 40 µmol/mL | nih.gov |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (7 strains) | IC₅₀ | 40-80 µmol/mL | nih.gov |
| 2-amino-substituted-benzothiazoles | Fungal strains | MIC | 0.31-0.63 µg/mL | tandfonline.com |
Anti-Tubercular Activity
Tuberculosis remains a significant global health threat, spurred by the rise of multidrug-resistant (MDR) and extensively drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-tubercular agents. rsc.orgjchemrev.commdpi.com The inclusion of a fluoro group at the 6-position of the benzothiazole ring has been identified as a key structural feature for enhancing anti-mycobacterial activity. nih.gov
In vitro screening of 2-mercaptobenzothiazole (B37678) derivatives revealed that a compound with a 6-fluoro substitution exhibited superior anti-TB activity compared to its chloro and bromo analogues. nih.gov This derivative demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 4–16 μg/mL against various mycobacterial strains, including M. tuberculosis H37Ra and M. bovis (BCG). nih.gov The enhanced activity is attributed to the combination of fluorine's lipophilicity, which aids in cell wall penetration, and its ability to form favorable dipole-dipole interactions at the target site. nih.gov
Further studies have corroborated the importance of the fluoro-substitution. One derivative, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, showed significant activity with MIC values of 1 µg/mL against the H37Rv strain and 2 µg/mL against a multidrug-resistant (MDR-MTB) strain. researchgate.net Another study highlighted a derivative with a fluoro group on the benzothiazole ring that achieved 99% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. rsc.org These findings underscore the potential of 6-fluorobenzothiazole derivatives as a scaffold for developing potent agents against both drug-sensitive and drug-resistant tuberculosis.
The table below presents the in vitro anti-tubercular activity of various fluorinated benzothiazole derivatives.
| Compound Type | Mycobacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole derivative with 6-fluoro group | M. tuberculosis H37Ra | MIC | 4 µg/mL | nih.gov |
| 2-Mercaptobenzothiazole derivative with 6-fluoro group | M. bovis (BCG) | MIC | 4 µg/mL | nih.gov |
| 2-Mercaptobenzothiazole derivative with 6-fluoro group | M. tuberculosis H37Rv mc² 6230 | MIC | 16 µg/mL | nih.gov |
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | M. tuberculosis H37Rv | MIC | 1 µg/mL | researchgate.net |
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | MDR-MTB | MIC | 2 µg/mL | researchgate.net |
| Benzothiazole derivative with fluoro group | M. tuberculosis H37Rv | % Inhibition | 99% at 6.25 µg/mL | rsc.org |
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Consequently, there is significant interest in identifying novel antioxidant compounds. Benzothiazole derivatives have been investigated for their antioxidant potential through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and FRAP (ferric reducing antioxidant power) assay. mdpi.comderpharmachemica.commdpi.com
Studies on 6-fluorobenzothiazole derivatives have revealed promising antioxidant properties. A series of newly synthesized benzothiazole substituted quinazolinone derivatives, including compounds with a 6-fluoro-7-chloro benzothiazole moiety, were evaluated for their antioxidant activity using a hydrogen peroxide scavenging method. researchgate.net One of the compounds in this series, designated 4g, demonstrated significant antioxidant activity, with a scavenging percentage of 66.9% at a concentration of 5mg/ml, which was comparable to the standard, ascorbic acid (68.3%). researchgate.net
Another study focused on 6-fluorobenzothiazole-substituted figshare.comrsc.orgnih.gov triazole analogues. researchgate.net The screening of these compounds for antioxidant activity indicated that several derivatives possessed moderate to potent activity when compared to the standard ascorbic acid. researchgate.net These findings suggest that the 6-fluorobenzothiazole scaffold can be a valuable component in the design of new antioxidant agents. The antioxidant capacity is often attributed to the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com
The hydrogen peroxide scavenging activity of several 6-fluoro benzothiazole substituted quinazolinone derivatives is detailed in the table below.
| Compound | Concentration (mg/mL) | Hydrogen Peroxide Scavenging Activity (%) | Reference |
|---|---|---|---|
| Compound 4c | 1 | 18.8 | researchgate.net |
| 2 | 29.5 | ||
| 3 | 50.1 | ||
| 4 | 59.7 | ||
| 5 | 65.4 | ||
| Compound 4g | 1 | 20.9 | researchgate.net |
| 2 | 31.7 | ||
| 3 | 45.2 | ||
| 4 | 56.5 | ||
| 5 | 66.9 | ||
| Ascorbic Acid (Standard) | 1 | 39.6 | researchgate.net |
| 2 | 45.7 | ||
| 3 | 53.9 | ||
| 4 | 59.5 | ||
| 5 | 68.3 |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 6-fluorobenzothiazole, docking studies have been crucial in elucidating their binding modes across a diverse range of biological targets, including enzymes implicated in cancer, neurodegenerative diseases, and infectious diseases. nih.govjapsonline.comresearchgate.netrsc.org
Binding Site Prediction and Characterization
Molecular docking simulations are frequently employed to understand how benzothiazole (B30560) derivatives situate themselves within the active site of a protein. For instance, studies on various benzothiazole compounds have successfully predicted their interactions within the ATP-binding site of protein kinases, which are critical targets in oncology. nih.gov In a study involving 6-fluorobenzothiazole derivatives, molecular docking was used to determine the specific orientation of the inhibitor within the binding site of acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net Similarly, docking studies on inhibitors targeting protein-tyrosine phosphatase 1B (PTP-1B), relevant for diabetes and obesity, have characterized the binding pocket and the extensive hydrogen bond network formed by benzothiazole ligands. ijpsr.info The models generated from these simulations help researchers understand the structural basis of inhibition and guide the design of more potent and selective molecules.
Identification of Key Interacting Residues
A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, are critical for binding affinity and selectivity. For example, docking studies of benzothiazole derivatives into the anti-tubercular target DprE1 revealed interactions with several key amino acids at the active site, providing a rationale for their biological activity. rsc.org In another example, docking of a 2-(6-fluorobenzo[d]thiazol-2-yl)phenol ligand into the active site of cyclooxygenase-2 (COX-2) identified LEU23, ASP25, and ARG87 as important residues for hydrogen bonding interactions. researchgate.net Research on benzothiazole-based inhibitors for Leishmania major Pteridine Reductase 1 (LmPTR1) has also used docking to identify critical interacting residues such as Phe113, Leu188, and His241. acs.org
The table below summarizes findings from docking studies on various benzothiazole derivatives, illustrating the range of targets and the key interactions that stabilize the ligand-receptor complex.
| Target Protein | Benzothiazole Derivative Type | Key Interacting Residues | Interaction Type | Reference |
| Acetylcholinesterase | 2-substituted-6-fluorobenzo[d]thiazole | Not specified | Specific orientation | researchgate.net |
| Protein-Tyrosine Phosphatase 1B (PTP-1B) | 6-substituted benzo[d]thiazole | Asp181, Arg221, Ser216, Gly220 | Hydrogen Bonds | ijpsr.info |
| DprE1 (M. tuberculosis) | 6-thiocyanatobenzothiazole derivative | Not specified | High binding affinity | rsc.org |
| DNA / Superoxide Dismutase (SOD) | Metal complexes of 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-4-chlorophenol | Not specified | Binding to DNA and SOD enzyme | nih.gov |
| Leishmania major Pteridine Reductase 1 (LmPTR1) | Benzothiazole core | Phe113, Leu188, His241 | π interactions | acs.org |
| Cyclooxygenase-2 (COX-2) | 2-(6-fluorobenzo[d]thiazol-2-yl)phenol complexes | LEU23, ASP25, ILE84, ASN144, ARG87 | Hydrogen Bonds | researchgate.net |
Virtual Screening for Novel Scaffolds and Hit Identification
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comfrontiersin.org The benzothiazole scaffold, including 6-fluorobenzothiazole, is often used as a query in such screening campaigns. Both ligand-based and structure-based virtual screening approaches have been successfully applied. For instance, a fragment-based virtual screening strategy was used to design novel benzothiazole derivatives as potent inhibitors of Fibroblast growth-factor receptor 1 (FGFR1). tandfonline.com In another study, virtual screening was instrumental in identifying a benzothiazole-based compound that could serve as a new molecular scaffold for developing potent inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. nih.gov These approaches accelerate the discovery of new hit compounds, significantly reducing the time and cost associated with experimental high-throughput screening. nih.gov
De Novo Design Strategies for Optimized Structures
De novo design is a computational method that involves building novel molecular structures from scratch or by growing them from a known core scaffold within the constraints of a target's binding site. nih.gov This strategy has been applied to optimize benzothiazole-based inhibitors. For example, a structure-based de novo design approach was used, starting with a benzothiazole-containing molecular core, to develop highly potent inhibitors of the LRRK2 G2019S mutant. nih.gov By systematically adding chemical moieties to the core and calculating the binding free energies of the resulting derivatives, researchers were able to significantly enhance inhibitory activity by strengthening hydrophobic interactions within the ATP-binding site. nih.gov This highlights the power of de novo design to rationally evolve initial hits into highly optimized lead compounds.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. frontiersin.org This approach is particularly useful when the 3D structure of the target is unknown. Several studies have developed pharmacophore models for various series of benzothiazole inhibitors. For instance, a 3D-pharmacophore model for benzothiazole derivatives as p56lck inhibitors identified a hydrogen bond donor, two acceptors, one hydrophobic site, and two aromatic rings as key features. researchgate.netthaiscience.info Another study on 2-substituted benzothiazoles as efflux pump inhibitors in Acinetobacter baumannii generated a pharmacophore hypothesis highlighting the importance of a hydrogen bond acceptor on the thiazole (B1198619) ring nitrogen and three hydrophobic aromatic features for activity. nih.gov These models serve as 3D queries for virtual screening of compound databases to find new molecules with the desired features and guide the optimization of existing leads. ijpsr.info
The table below details pharmacophoric features identified for different classes of benzothiazole inhibitors.
| Inhibitor Class | Target | Key Pharmacophoric Features | Reference |
| Benzothiazole Derivatives | p56lck | 1 Hydrophobic site (H), 2 Hydrogen Bond Acceptors (A), 1 Hydrogen Bond Donor (D), 2 Aromatic Rings (R) | researchgate.netthaiscience.info |
| 2-substituted Benzothiazoles | AdeABC Efflux Pump (A. baumannii) | Hydrogen Bond Acceptor (thiazole N), 3 Hydrophobic Aromatic Features | nih.gov |
| Benzothiazole/Benzimidazole (B57391) Analogues | Dihydrofolate Reductase (DHFR) | 2 Hydrogen Bond Acceptors, 1 Hydrophobic Aliphatic, 1 Ring Aromatic | ijpsr.info |
| Various Inhibitors | FGFR1 | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY) | tandfonline.com |
Future Research Directions for 6 Fluorobenzo D Thiazol 4 Ol
Design and Synthesis of Advanced Multi-Targeted Derivatives
The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, represents a paradigm shift in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. semanticscholar.orgresearchgate.netnih.govnih.gov Future research on 6-Fluorobenzo[d]thiazol-4-ol should prioritize the rational design and synthesis of derivatives capable of interacting with several key pathological pathways.
One promising strategy involves creating hybrid molecules that combine the this compound core with other pharmacophores known to have complementary biological activities. For instance, derivatives could be engineered to target both inflammatory and cell signaling pathways, which are often dysregulated in various diseases. nih.gov Research on related benzothiazole (B30560) structures has shown success in creating compounds that target enzymes and receptors implicated in Alzheimer's disease, such as cholinesterases (AChE and BuChE), monoamine oxidase B (MAO-B), and the histamine (B1213489) H3 receptor (H3R). semanticscholar.orgnih.govnih.gov A similar approach could be applied to this compound to develop novel treatments for neurodegenerative conditions.
Another avenue of exploration is the development of derivatives targeting multiple protein kinases. Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. By modifying the substituents on the benzothiazole ring, it may be possible to create inhibitors that target key kinases involved in tumor progression and survival, such as AKT, ERK, c-Met, and VEGFR-2. nih.govresearchgate.net
The following table summarizes potential multi-targeted strategies for this compound derivatives based on findings from related compounds.
| Disease Area | Potential Targets | Rationale |
| Neurodegenerative Diseases | AChE, BuChE, MAO-B, H3R | To address the multifaceted nature of diseases like Alzheimer's by simultaneously modulating neurotransmission and neuroinflammation. semanticscholar.orgnih.gov |
| Cancer | AKT, ERK, c-Met, VEGFR-2 | To inhibit multiple signaling pathways that drive tumor growth, proliferation, and angiogenesis. nih.govresearchgate.net |
| Inflammatory Disorders | IL-6, TNF-α | To concurrently block key pro-inflammatory cytokines involved in the pathology of chronic inflammatory diseases. nih.gov |
Investigation of Novel Biological Pathways and Unexplored Target Classes
While initial research may have identified primary targets for this compound, its full therapeutic potential may lie in its effects on less characterized biological pathways. Future studies should aim to elucidate the broader mechanism of action of this compound and its derivatives through comprehensive biological screening and systems biology approaches.
One area of focus could be the investigation of its impact on inflammatory signaling cascades. Chronic inflammation is a known driver of many diseases, including cancer and neurodegenerative disorders. nih.gov Exploring the effect of this compound on key inflammatory mediators, such as cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), could reveal novel anti-inflammatory applications. nih.gov
Furthermore, screening against a wider range of enzyme families, such as various tyrosine kinases, could uncover previously unknown targets. researchgate.net Many benzothiazole-containing compounds have demonstrated inhibitory activity against a variety of kinases that are critical in oncology. researchgate.net Identifying novel kinase targets for this compound could open up new avenues for cancer therapy.
The potential for this compound to modulate pathways related to oxidative stress and cellular metabolism also warrants investigation. These pathways are fundamental to cellular health and are often dysregulated in disease. Uncovering a role for this compound in these processes could significantly broaden its therapeutic applicability.
Development of Advanced Computational Models for Predictive Analytics
The integration of computational modeling into the drug discovery pipeline can significantly accelerate the identification and optimization of lead compounds. For this compound, the development of robust predictive models can guide the synthesis of new derivatives with improved efficacy and pharmacokinetic properties.
Molecular docking simulations can be employed to visualize and predict the binding interactions of this compound derivatives with their biological targets. researchgate.netnih.gov This approach can help in understanding the specific orientation of the molecule within the active site of an enzyme or receptor, thereby facilitating the design of more potent inhibitors. nih.gov For example, docking studies on similar compounds have successfully elucidated binding modes within the histamine H3 receptor and acetylcholinesterase. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. These models can predict the activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.
In addition to predicting efficacy, computational models can also be used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development.
Exploration of New Synthetic Methodologies for Sustainable Production
As the development of this compound and its derivatives progresses, the need for efficient and environmentally friendly synthetic methods will become increasingly important. Future research should focus on developing "green" chemistry approaches to minimize the environmental impact of production.
A key area for improvement is the replacement of hazardous solvents with safer, more sustainable alternatives. Deep eutectic solvents (DES), for instance, have emerged as promising green alternatives in organic synthesis. mdpi.com Research has demonstrated the successful synthesis of related thiazole (B1198619) compounds in a mixture of L-proline and ethylene (B1197577) glycol, offering a safer and more eco-friendly protocol compared to traditional methods that use high boiling point solvents and harsh reaction conditions. mdpi.com
The development of catalytic methods for the key synthetic steps can also enhance sustainability by reducing waste and improving atom economy. This could involve the use of novel catalysts that allow for milder reaction conditions and higher yields.
Furthermore, exploring flow chemistry techniques for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Continuous flow reactors can enable better heat and mass transfer, leading to more efficient and reproducible synthetic processes.
The following table outlines potential sustainable synthetic strategies.
| Strategy | Description | Potential Benefits |
| Deep Eutectic Solvents (DES) | Using mixtures like L-proline and ethylene glycol as the reaction medium. mdpi.com | Reduced use of hazardous solvents, safer reaction conditions, and potentially simpler purification. mdpi.com |
| Catalytic Methods | Employing novel catalysts to facilitate key bond-forming reactions. | Increased reaction efficiency, lower energy consumption, and reduced waste generation. |
| Flow Chemistry | Performing synthesis in continuous flow reactors instead of batch processes. | Improved safety, scalability, process control, and reproducibility. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluorobenzo[d]thiazol-4-ol, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis often involves cyclization reactions using precursors like fluorinated benzothiazole derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction efficiency, as seen in microwave-assisted syntheses .
- Catalysts : Eaton’s reagent (P₂O₅/MeSO₃H) enables Friedel-Crafts acylation under solvent-free conditions, improving atom economy .
- Temperature control : Microwave irradiation (130°C) reduces reaction time and minimizes side products compared to conventional heating .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry, including dihedral angles between fused rings (e.g., benzothiazole and fluorophenyl groups) .
- NMR spectroscopy : - and -NMR identify substituent environments, with fluorine coupling patterns confirming regioselectivity .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 253.02 for C₉H₅FNO₂S) .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi, with Schiff base metal complexes showing enhanced activity .
- Antioxidant studies : DPPH radical scavenging assays quantify activity, often linked to electron-donating substituents (e.g., -OH or -OCH₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in fluorinated thiazole syntheses?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces side reactions (e.g., hydrolysis) and improves regioselectivity by enabling precise temperature control .
- Solvent-free protocols : Minimize purification challenges and enhance green chemistry metrics (e.g., using Eaton’s reagent for acylation) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may facilitate cross-coupling reactions for complex derivatives .
Q. What computational approaches predict the electronic and pharmacological properties of this compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular docking : Simulate binding affinities with target proteins (e.g., HIV-1 protease or tumor necrosis factor) to prioritize derivatives for synthesis .
- ADMET profiling : Use tools like SwissADME to predict bioavailability, toxicity, and metabolic stability .
Q. How can contradictory spectral data (e.g., NMR shifts or IR stretches) be resolved for fluorinated analogs?
- Methodological Answer :
- Dynamic NMR studies : Identify conformational equilibria or tautomerism causing split signals .
- Isotopic labeling : -NMR clarifies fluorine’s electronic effects on adjacent protons .
- Comparative crystallography : Cross-validate spectral assignments with X-ray-derived bond lengths/angles .
Q. What strategies elucidate the mechanism of action in antitumor or antimicrobial studies?
- Methodological Answer :
- Flow cytometry : Assess apoptosis induction in cancer cells (e.g., Annexin V/PI staining) .
- Enzyme inhibition assays : Measure IC₅₀ values against bacterial DNA gyrase or fungal lanosterol demethylase .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to link bioactivity to oxidative stress pathways .
Data Analysis and Interpretation
Q. How should researchers handle batch-to-batch variability in biological activity data?
- Methodological Answer :
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to distinguish significant differences between batches .
- Quality control : Standardize synthetic protocols (e.g., solvent purity, reaction time) and validate purity via orthogonal methods (HPLC, elemental analysis) .
- Bioassay normalization : Use positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .
Q. What advanced spectroscopic techniques resolve ambiguities in fluorine’s electronic effects?
- Methodological Answer :
- Solid-state NMR : Detects crystallographic packing effects absent in solution spectra .
- XPS (X-ray photoelectron spectroscopy) : Quantifies fluorine’s electronegativity impact on core electron binding energies .
- Time-resolved fluorescence : Correlates substituent effects with excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
